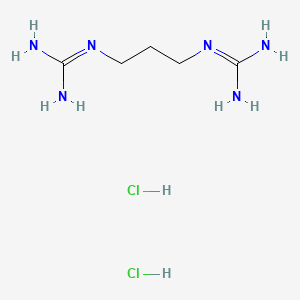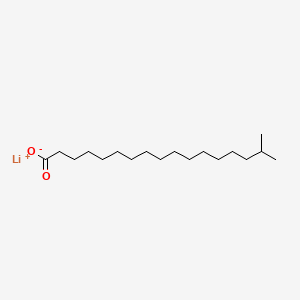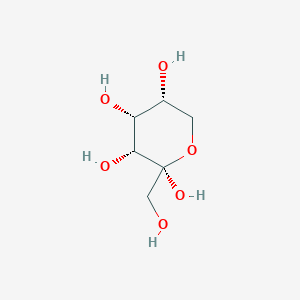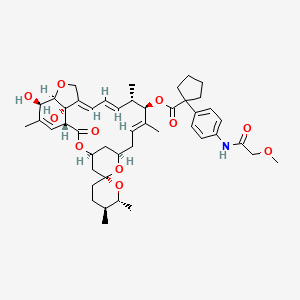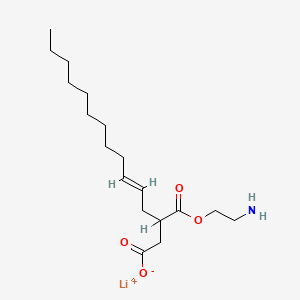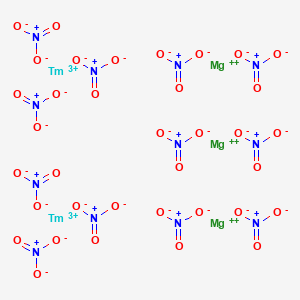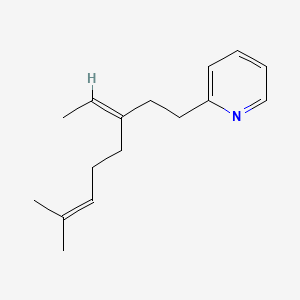
2-(3-Ethylidene-7-methyloct-6-enyl)pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-Ethylidene-7-methyloct-6-enyl)pyridine is an organic compound with the molecular formula C16H23N. It is characterized by a pyridine ring substituted with a complex aliphatic chain.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Ethylidene-7-methyloct-6-enyl)pyridine typically involves multi-step organic reactions. One common method includes the alkylation of pyridine with a suitable aliphatic halide under basic conditions. The reaction may proceed as follows:
Step 1: Preparation of the aliphatic halide precursor.
Step 2: Alkylation of pyridine using the prepared halide in the presence of a strong base such as sodium hydride or potassium tert-butoxide.
Step 3: Purification of the product through distillation or chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity. The process may include:
Continuous flow alkylation: Using a flow reactor to maintain consistent reaction conditions.
Catalytic enhancement: Employing catalysts to improve reaction rates and selectivity.
Purification: Utilizing advanced separation techniques such as high-performance liquid chromatography (HPLC).
化学反応の分析
Types of Reactions
2-(3-Ethylidene-7-methyloct-6-enyl)pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into saturated derivatives.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, especially in the presence of strong nucleophiles like sodium amide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Sodium amide in liquid ammonia.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of saturated aliphatic pyridine derivatives.
Substitution: Formation of substituted pyridine derivatives.
科学的研究の応用
2-(3-Ethylidene-7-methyloct-6-enyl)pyridine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
作用機序
The mechanism of action of 2-(3-Ethylidene-7-methyloct-6-enyl)pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include:
Enzyme inhibition: The compound may inhibit key enzymes involved in metabolic pathways.
Receptor binding: Interaction with cellular receptors, affecting signal transduction pathways.
類似化合物との比較
Similar Compounds
- 2-(3-Ethylidene-7-methyloct-6-enyl)quinoline
- 2-(3-Ethylidene-7-methyloct-6-enyl)isoquinoline
- 2-(3-Ethylidene-7-methyloct-6-enyl)pyrimidine
Uniqueness
2-(3-Ethylidene-7-methyloct-6-enyl)pyridine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and physical properties. Its structural features enable unique interactions with biological targets and make it a valuable compound for various applications.
特性
CAS番号 |
97158-51-5 |
|---|---|
分子式 |
C16H23N |
分子量 |
229.36 g/mol |
IUPAC名 |
2-[(3E)-3-ethylidene-7-methyloct-6-enyl]pyridine |
InChI |
InChI=1S/C16H23N/c1-4-15(9-7-8-14(2)3)11-12-16-10-5-6-13-17-16/h4-6,8,10,13H,7,9,11-12H2,1-3H3/b15-4+ |
InChIキー |
NOJMLDMONYOFDF-SYZQJQIISA-N |
異性体SMILES |
C/C=C(\CCC=C(C)C)/CCC1=CC=CC=N1 |
正規SMILES |
CC=C(CCC=C(C)C)CCC1=CC=CC=N1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


